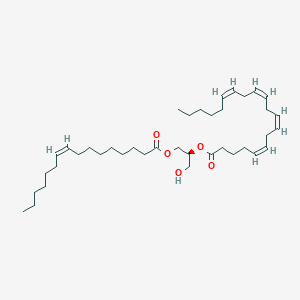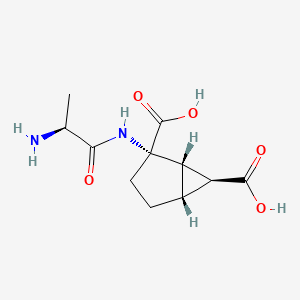
DG(16:1(9Z)/20:4(5Z,8Z,11Z,14Z)/0:0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as DG(16:1/20:4) or diacylglycerol(16:1/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/24:1(15Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.
DG(16:1(9Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is a diglyceride.
Applications De Recherche Scientifique
1. Delayed Gamma-Ray Spectroscopy in Nuclear Materials
Delayed gamma-ray spectroscopy (DGS) is a nondestructive assay technique used to determine the composition of nuclear materials. It involves comparing the ratios of fission product gamma-ray peak intensities. The technique requires shielding to reduce count rates from high-radioactivity nuclear material (HRNM), and low-energy neutrons are used to induce more fission events from the high thermal cross-section of fissile nuclides. This application has been crucial in developing practical safeguards DGS capabilities, especially in designing compact interrogation systems for moderating neutrons (Rodriguez, Rossi, Takahashi, Seya, & Koizumi, 2019).
2. Optimization in Distributed Power Systems
DG(16:1(9Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is relevant in the optimization of distributed power systems. The application of genetic algorithms in this field helps in determining the optimal size and placement of distributed generators (DGs) in the system. This optimization ensures that the system becomes more efficient and economical, addressing the complexities of the power system (Vivek, Akanksha, & Mahapatra Sandeep, 2011).
3. Definitions and Benefits in Electric Power Systems
The concept of distributed generation (DG) has evolved with the application of deregulation in the electric power sector. DGs, typically ranging from kW to MW at load sites, offer a revolutionary approach, changing how electric power systems operate. This includes a detailed survey of DG types, operating technologies, and their operational constraints, highlighting the operational and economical benefits of implementing DGs in the distribution network (El-Khattam & Salama, 2004).
4. Scientific Workflow Enhancement in Biomedical Research
In biomedical research, especially in molecular docking simulations for drug discovery, DG(16:1(9Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is used to improve scientific workflows. These workflows typically involve data distribution between computationally demanding stages, which are usually mapped onto large scale compute resources. Desktop Grid (DG) computing, when dynamically augmented with an infrastructure as a service (IaaS) Cloud, can significantly reduce the make span of a scientific workflow (Reynolds et al., 2011).
5. Improving Polarization Purity in Radiated Fields
DG-integrated rectangular microstrip patches have been investigated to improve polarization purity in radiated fields. This involves using defected ground structure (DGS) to enhance impedance bandwidth and polarization purity, demonstrating the potential in various application fields like telecommunications and radar systems (Kumar & Guha, 2014).
Propriétés
Formule moléculaire |
C39H66O5 |
|---|---|
Poids moléculaire |
614.9 g/mol |
Nom IUPAC |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13-14,16-18,20,22,26,28,37,40H,3-10,12,15,19,21,23-25,27,29-36H2,1-2H3/b13-11-,16-14-,18-17-,22-20-,28-26-/t37-/m0/s1 |
Clé InChI |
IVRNQYIPGILFPZ-SEKRGLSRSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(E)-N-[(4-bromophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-5-methylfuran-2-carboxamide](/img/structure/B1243374.png)
![N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1243375.png)
![tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate](/img/structure/B1243377.png)
![2-[3,3-Bis(diethoxyphosphoryl)propyl]-3-methyl-6-phenylpyrimidin-4-one](/img/structure/B1243378.png)


![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)

![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![3-(3-Hydroxy-4-methoxyphenyl)-8h-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B1243392.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)
